molecular formula C4H9NO2 B1657652 4-Hydroxymorpholine CAS No. 5765-63-9

4-Hydroxymorpholine

Cat. No. B1657652
CAS RN: 5765-63-9
M. Wt: 103.12 g/mol
InChI Key: OURXRFYZEOUCRM-UHFFFAOYSA-N
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Description

4-Hydroxymorpholine is a cyclic ether derived from morpholine . It is a colorless, oily, hygroscopic, volatile liquid .


Synthesis Analysis

Morpholines, including 4-Hydroxymorpholine, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The morpholine molecule, from which 4-Hydroxymorpholine is derived, is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholines, including 4-Hydroxymorpholine, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical And Chemical Properties Analysis

4-Hydroxymorpholine is a colorless, oily, hygroscopic, volatile liquid . It has a molecular weight of 115.13 g/mol and a boiling point of 171-173 °C. The compound is soluble in water, ethanol, and chloroform.

Scientific Research Applications

Breast Cancer Treatment Research

A study by Coombes et al. (1984) investigated the use of 4-hydroxyandrostenedione in treating postmenopausal women with advanced breast cancer. The response to therapy was seen in 34% of patients, with minimal side effects observed. This suggests 4-hydroxyandrostenedione as an effective agent in breast cancer treatment (Coombes et al., 1984).

Diabetes and Metabolic Syndrome Research

Fen (2014) summarized the current research on 4-Hydroxyisoleucine, an active component isolated from Trigonella foenum-graecum seeds. It has shown effectiveness in treating diseases like type 2 diabetes mellitus, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).

Melanoma Cell Research

Velasco-Velázquez et al. (2003) studied the effects of 4-hydroxycoumarin on melanoma and fibroblastic cell lines. The compound disorganized the actin cytoskeleton in melanoma cells, reducing cell adhesion and motility, suggesting potential use in melanoma therapy (Velasco-Velázquez et al., 2003).

Topical Drug Delivery Research

Alsharif et al. (2017) explored the influence of hydroalcoholic vehicle on the topical delivery of 4-hydroxy tamoxifen through the mammary papilla. The study demonstrates the feasibility of using the mammary papilla as a potential route for direct drug delivery to the breast (Alsharif et al., 2017).

Insulin Secretion Potentiator Research

Sauvaire et al. (1998) reported on 4-hydroxyisoleucine, an amino acid from fenugreek seeds, known for its antidiabetic properties. It increases glucose-induced insulin release, showing potential for treating non-insulin-dependent diabetes mellitus (Sauvaire et al., 1998).

Hydroxamic Acids in Agriculture

Niemeyer (1988) discussed the role of hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, in plant defense. These compounds are significant in cereal crops' resistance to pests, diseases, and in herbicide detoxification, indicating their potential for agricultural applications (Niemeyer, 1988).

Electrochemical Sensors for Pharmaceutical Analysis

Matrouf et al. (2022) reviewed electrochemical sensors used for detecting 4-aminoquinoline drugs like Hydroxychloroquine in biological and environmental samples. These methods provide sensitive performance and quick analysis, highlighting their importance in pharmaceutical analysis (Matrouf et al., 2022).

Neuroprotective Effects in Ischemic Brain Damage

Luo et al. (2018) demonstrated the neuroprotective effects of 4-Hydroxybenzyl alcohol in a rat model of stroke. The study showed that this compound can reduce infarct volumes and improve motor impairments, suggesting potential use in treating ischemic brain damage (Luo et al., 2018).

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

While specific future directions for 4-Hydroxymorpholine were not found in the search results, it’s worth noting that research in the field of heterocyclic compounds, including morpholine derivatives, is ongoing. Advances in handling larger library sizes are enabling new research questions to be tackled .

properties

IUPAC Name

4-hydroxymorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-5-1-3-7-4-2-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURXRFYZEOUCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973247
Record name Morpholin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymorpholine

CAS RN

5765-63-9
Record name Morpholine, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JF Elsworth, M Lamchen - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… 4-Hydroxymorpholine was readily oxidised by the usual oxidising agents used in nitrone … The absorption at 1100 cm.-l, also present in the spectrum of 4-hydroxymorpholine, is …
Number of citations: 14 pubs.rsc.org
JJ Windle, JA Kuhnle, BH Beck - The Journal of Chemical Physics, 1969 - pubs.aip.org
… photochemically from the following six-membered alicyclic hydroxylamines, 1-hydroxypipeddine, 1-hydroxy-4-methylpiperidine, 1-hydroxy-4-phenylpiperidine, and 4-hydroxymorpholine…
Number of citations: 47 pubs.aip.org
JF Elsworth - 1967 - open.uct.ac.za
… Both aqueous and chloroform solutions of 4-hydroxymorpholine were observed to reduce yellow mercury oxide rapidly to grey-black mercury exothennically. The reaction proceeded …
Number of citations: 2 open.uct.ac.za
SA Ali, HA Almuallem - Tetrahedron, 1992 - Elsevier
… Kinetic runs were studied by NMR technique as dscribed before.za The nitrone (1) for the kinetic runs was prepared by HgO oxidation of the 4-hydroxymorpholine in CDCl3 at 0 “C!. 8R (…
Number of citations: 23 www.sciencedirect.com
LK Ding, WJ Irwin - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The reaction between nitrones and copper acetylides in pyridine yields cis- and trans-azetidinones. Deuteriation and isomerisation studies indicate that the trans-compound is produced …
Number of citations: 94 pubs.rsc.org
MM Elbadawi, WM Eldehna, W Wang… - European journal of …, 2021 - Elsevier
In our attempt to develop potential anticancer agents targeting Topoisomerase I (TOP1), two novel series of 4-alkoxy-2-arylquinolines 14a-p and 19a-c were designed and synthesized …
Number of citations: 24 www.sciencedirect.com
SS Al-Jaroudi - 1996 - search.proquest.com
INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the origina Page 1 INFORMATION TO USERS This …
Number of citations: 5 search.proquest.com
SS Al-Jaroudi - 1996 - core.ac.uk
The use of 1, 3-dipolar cycloaddition of nitrones in organic synthesis has developed quite rapidly in recent years." Constructing the isoxazolidine ring can be accomplished by this type …
Number of citations: 2 core.ac.uk
M Elsworth, JF* & Lamchen - South African Journal of Chemistry, 1971 - journals.co.za
Aqueous solutions of a series of 5-membered cyclic nitroncs and related cyclic liydroxylamines which have been treated with an excess of iron (IH) chloride, absorb in the range 540-…
Number of citations: 0 journals.co.za
K OKAMOTO, K YASUMURA… - Chemical and …, 1979 - jstage.jst.go.jp
… 1) Z(0Me)-Amino Acid 4-Morpholiny1 Esters The title compounds were prepared by DCC coupling of Z(OMe)—amino acid with 4-hydroxymorpholine according to the previous paper.12…
Number of citations: 8 www.jstage.jst.go.jp

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